Trichloroethanethioyl chloride

Description

Trichloroethylene (TCE), with the systematic name 1,1,2-trichloroethene, is a halogenated hydrocarbon (CAS No. 79-01-6) widely used as an industrial solvent. Its molecular formula is C₂HCl₃, and it exists as a clear, colorless liquid with a sweet odor reminiscent of chloroform . TCE is classified as a hazardous substance (DOT UN 1710) due to its toxicity, carcinogenicity, and environmental persistence. The International Agency for Research on Cancer (IARC) has extensively reviewed TCE, linking it to kidney cancer and other health risks .

Key properties include:

Properties

CAS No. |

112672-41-0 |

|---|---|

Molecular Formula |

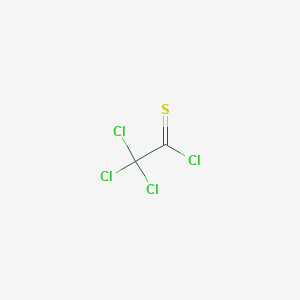

C2Cl4S |

Molecular Weight |

197.9 g/mol |

IUPAC Name |

2,2,2-trichloroethanethioyl chloride |

InChI |

InChI=1S/C2Cl4S/c3-1(7)2(4,5)6 |

InChI Key |

GMSVKBIXONGSNI-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloroethanethioyl chloride can be synthesized through the chlorination of ethanethioyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the ethanethioyl chloride.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of ethanethioyl chloride and chlorine gas into the reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Trichloroethanethioyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorine atoms.

Reduction: It can be reduced to ethanethioyl chloride using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.

Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted ethanethioyl derivatives.

Reduction: The major product is ethanethioyl chloride.

Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Trichloroethanethioyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.

Biology: It is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of trichloroethanethioyl chloride involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new chemical bonds and the substitution of the chlorine atoms. The molecular targets include various functional groups such as amines, alcohols, and thiols, which can react with the compound to form new derivatives.

Comparison with Similar Compounds

Trichloroethylene vs. Trityl Chloride (Triphenylmethyl Chloride)

Trityl Chloride (CAS No. 76-83-5) is a triarylmethyl chloride with the formula C₁₉H₁₅Cl. Unlike TCE, it is a crystalline solid (Molecular Weight: 278.78 g/mol) and acts as a lachrymator (tear-inducing agent) and skin corrosive (H314 hazard statement) .

| Parameter | Trichloroethylene (TCE) | Trityl Chloride |

|---|---|---|

| CAS No. | 79-01-6 | 76-83-5 |

| Molecular Formula | C₂HCl₃ | C₁₉H₁₅Cl |

| Physical State | Liquid | Solid |

| Primary Hazards | Carcinogen, Neurotoxin | Skin corrosion, Lachrymator |

| Applications | Industrial solvent | Organic synthesis reagent |

Structural Differences :

Trichloroethylene vs. Triphenylchloroethylene

Triphenylchloroethylene (Ph₂C=C(Cl)Ph) was historically misidentified as Tritylmethyl Chloride (Ph₃C-CH₂Cl). It is a chloro-substituted ethylene derivative with three phenyl groups .

| Parameter | Trichloroethylene (TCE) | Triphenylchloroethylene |

|---|---|---|

| CAS No. | 79-01-6 | Not explicitly listed |

| Molecular Formula | C₂HCl₃ | C₂₀H₁₅Cl |

| Reactivity | Low polarity, inert | High steric hindrance, slower reactions |

| Uses | Degreasing, dry cleaning | Research applications |

Functional Contrast :

- TCE’s simple structure enables rapid evaporation and penetration into materials, ideal for degreasing.

- Triphenylchloroethylene’s bulky aromatic groups reduce volatility and increase stability in aromatic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.